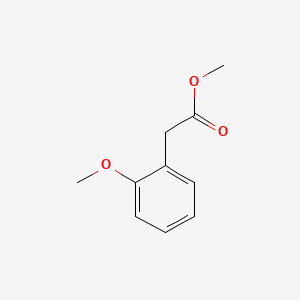
Methyl (2-methoxyphenyl)acetate
Cat. No. B1581816
Key on ui cas rn:
27798-60-3
M. Wt: 180.2 g/mol
InChI Key: BNQRSYFOIRGRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04695648
Procedure details


500 g of 2-methoxy-benzeneacetic acid are dissolved in 4 1 of methanol and 150 ml of sulfuric acid (d 1.84). The solution is boiled for 24 hours and poured onto ice water. The aqueous phase is extracted with chloroform which is then shaken against water and a solution of sodium hydrogen carbonate, whereupon the chloroform solution is evaporated.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]([OH:12])=[O:11].[CH3:13]O>S(=O)(=O)(O)O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]([O:12][CH3:13])=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC=C1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is then shaken against water
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured onto ice water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is extracted with chloroform which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a solution of sodium hydrogen carbonate, whereupon the chloroform solution is evaporated
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
